molecular formula C21H20ClN5O2 B609793 OXA-01 CAS No. 936889-68-8

OXA-01

Numéro de catalogue B609793
Numéro CAS: 936889-68-8
Poids moléculaire: 409.874
Clé InChI: UXCAKZGNKOZXBM-HAQNSBGRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

OXA-01 is a low molecular weight, orally bioavailable compound . It is an inhibitor of both mTORC1 and mTORC2 . The mammalian target of rapamycin (mTOR) is a serine/threonine kinase and exists in two complexes, mTORC1 and mTORC2 . OXA-01 inhibits the kinase activity of mTOR to block the activity of both mTORC1 and mTORC2 .


Molecular Structure Analysis

The molecular formula of OXA-01 is C21H20ClN5O2 . The exact mass is 409.13 and the molecular weight is 409.874 .


Physical And Chemical Properties Analysis

OXA-01 is a crystalline solid . It has a molecular weight of 409.9 . It is soluble up to 3mg/ml in DMSO and 1mg/ml in dimethyl formamide .

Applications De Recherche Scientifique

Cancer Research: Inhibition of mTORC1/mTORC2

Summary of the Application

OXA-01 is a selective inhibitor of mTORC1/mTORC2, which are essential downstream effectors of the PI3K/Akt/mTOR signaling axis implicated in the pathogenesis of many human cancers . OXA-01 enhances apoptosis induced by chemotherapeutic agents through inhibition of Akt phosphorylation .

Methods of Application or Experimental Procedures

OXA-01 was applied to a panel of ovarian carcinoma cell lines, including those resistant to clinically relevant concentrations of cisplatinum in vitro . It was used both as a single agent and in combination with chemotherapeutic agents such as cisplatinum, adriamycin, gemcitabine, and irinotecan .

Results or Outcomes

OXA-01 effectively inhibited proliferation and induced apoptosis in the tested cell lines . It enhanced the induction of apoptosis caused by chemotherapeutic agents . In contrast, treatment with rapamycin, another mTOR inhibitor, suppressed apoptosis induced by chemotherapy in PTEN wt ovarian cell lines .

Cancer Research: Comparison with Rapamycin

Summary of the Application

OXA-01 is a potent inhibitor of both mTORC1 and mTORC2 kinase activity, displaying improved anti-tumor activity in comparison to rapamycin, an mTORC1 selective inhibitor .

Methods of Application or Experimental Procedures

OXA-01 was tested in various cancer cells in vitro and in vivo in the MDA-MB 231 human breast carcinoma xenograft model . It was dosed at 75 mg/Kg bid, demonstrating significant and prolonged inhibition of both p4E-BP1 and pAKT .

Results or Outcomes

OXA-01 demonstrated broad anti-tumor activity in several different human xenograft models of various histologies . It showed 100% Tumor Growth Inhibition (TGI) with 25% regressions, while rapamycin treatment resulted in only 79% TGI .

Neurology: Treatment of Sepsis-Associated Encephalopathy

Summary of the Application

OXA-01 has been shown to play a protective role against neurological diseases by modulating the inflammatory response through the activation of OXR1 and OXR2 receptors . It has been used in the treatment of sepsis-associated encephalopathy (SAE), a condition that causes acute and long-term cognitive deficits .

Methods of Application or Experimental Procedures

A mouse model of SAE was induced using cecal ligation perforation (CLP) and treated via intranasal administration of exogenous OXA after surgery . Mouse survival, in addition to cognitive and anxiety behaviors, were assessed . Changes in neurons, cerebral edema, blood-brain barrier (BBB) permeability, and brain ultrastructure were monitored . Levels of pro-inflammatory factors (IL-1β, TNF-α) and microglial activation were also measured .

Results or Outcomes

Intranasal OXA treatment reduced mortality, ameliorated cognitive and emotional deficits, and attenuated cerebral edema, BBB disruption, and ultrastructural brain damage in mice . In addition, OXA significantly reduced the expression of the pro-inflammatory factors IL-1β and TNF-α, and inhibited microglial activation .

Safety And Hazards

OXA-01 should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

OXA-01 has demonstrated broad anti-tumor activity in several different human xenograft models of various histologies . This improved anti-tumor activity profile of OXA-01 versus rapamycin may be due to its dual mTORC1/TORC2 activity profile, resulting in more pronounced direct anti-tumor as well as anti-angiogenic effects by the mTOR kinase inhibitor .

Propriétés

IUPAC Name

4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c22-14-3-1-2-13-10-15(25-16(13)14)17-18-19(23)24-8-9-27(18)20(26-17)11-4-6-12(7-5-11)21(28)29/h1-3,8-12,25H,4-7H2,(H2,23,24)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCAKZGNKOZXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC(=C3N2C=CN=C3N)C4=CC5=C(N4)C(=CC=C5)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid

Citations

For This Compound
90
Citations
BL Falcon, S Barr, PC Gokhale, J Chou, J Fogarty… - Cancer research, 2011 - AACR
… and OSI-027 inhibited rapamycin-resistant sites on 4E-BP1, we hypothesized that OXA-01 … less in both tumor cells and vessels after OXA-01 for 7 days, but the reduction in tumor cells …
Number of citations: 121 aacrjournals.org
S Barr, S Russo, P Maresca, A Garton, A Crew… - Cancer Research, 2009 - AACR
… Here we show that OXA-01 effectively inhibited proliferation … OXA-01 enhanced the induction of apoptosis caused by … agents in combination with OXA-01 or rapamycin. In PTEN wt cell …
Number of citations: 0 aacrjournals.org
P Gokhale, S Bhagwat, A Crew, A Cooke, C Mantis… - Cancer Research, 2009 - AACR
… We believe this improved anti-tumor activity profile of OXA-01 … of OXA-01 and rapamycin on MDA-MB 231 tumor cell proliferation were determined in vivo by Ki67 staining. Only OXA-01 …
Number of citations: 0 aacrjournals.org
S Bhagwat, A Crew, P Gokhale, Y Yao, J Kahler… - Cancer Research, 2009 - AACR
… We have discovered OXA-01, a potent and selective small molecule mTOR kinase inhibitor that inhibits both mTORC1 and mTORC2, unlike rapamycin and its analogs that directly …
Number of citations: 0 aacrjournals.org
S Barr, BL Falcon, PC Ghokale, J Chou, J Fogarty… - Clinical Cancer …, 2012 - AACR
… , OXA-01 dramatically reduced VEGF production whereas rapamycin, was less effective. Interestingly, OXA-01… this regrowth was diminished by OXA-01 treatment but not with rapamycin. …
Number of citations: 0 aacrjournals.org
SV Bhagwat, PC Gokhale, AP Crew, A Cooke… - Molecular cancer …, 2011 - AACR
… /mTORC2 inhibitor OXA-01 (a close … OXA-01, consistent with the direct action of this inhibitor on the mTOR catalytic protein rather than the FRB domain (Fig. 2C). Similarly, OXA-01 …
Number of citations: 209 aacrjournals.org
SV Bhagwat, J Kahler, Y Yao, P Maresca… - Assay and drug …, 2009 - liebertpub.com
… (A) mTORC1 and (B) mTORC2 IC 50 values of OXA-01, a potent and selective mTOR kinase … The mTORC1 and mTORC2 IC 50 values of OXA-01 were 0.029 and 0.006 μM, respectively…
Number of citations: 7 www.liebertpub.com
PC Gokhale, SV Bhagwat, AP Crew, A Cooke, C Mantis… - Ejc Supplements, 2008 - infona.pl
250 ORAL OXA-01, a novel potent mTORC1/TORC2 kinase inhibitor, demonstrates broad spectrum antitumor activity in preclinical models of human cancer … 250 ORAL OXA-01, a …
Number of citations: 1 www.infona.pl
S Barr, S Russo, S Bhagwat, A Crew, K Iwata… - Ejc Supplements, 2008 - infona.pl
325 POSTER Erlotinib, an EGFR kinase inhibitor, sensitizes mesenchymal-like tumor cells to the actions of OXA-01, a selective non-macrolide inhibitor of mTORC1/mTORC2 … 325 …
Number of citations: 1 www.infona.pl
SV Bhagwat, AP Crew, PC Gokhale, A Cooke, J Kahler… - Ejc Supplements, 2008 - infona.pl
320 POSTER Cellular characterization of OXA-01, a potent and selective dual mTORC1 and mTORC2 kinase inhibitor … 320 POSTER Cellular characterization of OXA-01, a potent …
Number of citations: 2 www.infona.pl

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.